BU 224 塩酸塩

概要

説明

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor with a high affinity (Ki = 2.1 nM) . Imidazoline receptors are known to play a critical role in neuroprotection and pain modulation . BU 224 hydrochloride has been studied for its potential antidepressant-like activity and its effects on neurochemical and neuroendocrine responses .

科学的研究の応用

BU 224 hydrochloride has several scientific research applications:

Chemistry: Used as a ligand in studying imidazoline receptors.

Biology: Investigated for its effects on neurochemical and neuroendocrine responses.

Medicine: Potential therapeutic applications in neuroprotection and pain modulation.

Industry: Utilized in the development of new pharmacological agents targeting imidazoline receptors.

作用機序

Target of Action

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .

Mode of Action

BU 224 hydrochloride interacts with its target, the imidazoline I2 receptor, in a selective manner . It is known to antagonize the effects of imidazoline ligands on morphine antinociception . This suggests that BU 224 hydrochloride may modulate the activity of the imidazoline I2 receptor, thereby influencing the receptor’s role in pain modulation .

Biochemical Pathways

The imidazoline I2 receptor is involved in various biochemical pathways, including those related to neuroprotection and pain modulation . In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

BU 224 hydrochloride has been shown to have significant effects in various experimental models. For instance, in the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest that BU224 has antidepressant-like activity .

生化学分析

Biochemical Properties

BU 224 hydrochloride interacts with the imidazoline I2 receptor, which is an allosteric binding site of monoamine oxidase . It dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up .

Cellular Effects

BU 224 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. In the rat forced swim test (FST), BU 224 hydrochloride significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex, and reduced 5-HT turnover in the hypothalamus and frontal cortex .

Molecular Mechanism

BU 224 hydrochloride exerts its effects at the molecular level through its interaction with the imidazoline I2 receptor . It acts as an allosteric modulator of this receptor, influencing its activity and thereby affecting cellular function .

Dosage Effects in Animal Models

In animal models, the effects of BU 224 hydrochloride vary with different dosages

準備方法

The synthesis of BU 224 hydrochloride involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline with hydrochloric acid . The reaction conditions typically require a controlled environment to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .

化学反応の分析

BU 224 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the imidazoline ring structure.

Reduction: This reaction can modify the quinoline moiety.

Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of substituted derivatives.

類似化合物との比較

生物活性

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride, also known as BU-224 hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

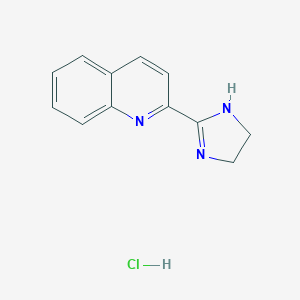

- Chemical Name : 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.70 g/mol

- CAS Number : 205437-64-5

- SMILES Notation : C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl

Synthesis

The synthesis of BU-224 hydrochloride involves the reaction of quinoline derivatives with imidazole or its derivatives under controlled conditions. The compound can be obtained in high purity (>98%) and has been characterized using various spectroscopic techniques including NMR and mass spectrometry.

Pharmacological Profile

BU-224 hydrochloride exhibits a range of biological activities primarily attributed to its interaction with imidazoline receptors and other targets:

- Imidazoline Receptors :

- Neurological Effects :

- Cardiovascular Effects :

Antimicrobial Activity

Research has demonstrated that compounds related to BU-224 exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

Study 1: Antinociceptive Effects

A study evaluated the antinociceptive effects of BU-224 in a rat model. The results indicated that the compound effectively reduced pain perception when administered prior to morphine treatment, supporting its role as an antagonist at imidazoline receptors involved in pain modulation.

Study 2: Cardiovascular Impact

In a controlled experiment involving hypertensive rats, BU-224 was administered to assess its impact on cardiovascular parameters. Results showed a significant reduction in MAP and HR, suggesting it may serve as a therapeutic agent for hypertension management.

The biological activity of BU-224 is primarily mediated through its interaction with imidazoline receptors and adrenergic systems. The compound's ability to modulate these pathways contributes to its analgesic and antihypertensive effects.

特性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。